methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1403670-77-8
VCID: VC5940648
InChI: InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
SMILES: COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67

methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate

CAS No.: 1403670-77-8

Cat. No.: VC5940648

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67

* For research use only. Not for human or veterinary use.

methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate - 1403670-77-8

Specification

CAS No. 1403670-77-8
Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
IUPAC Name methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate
Standard InChI InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Standard InChI Key QHXQQHJTTGNFEG-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. Key substituents include:

  • Methyl ester (–COOCH₃) at position 3, which influences solubility and metabolic stability.

  • 2-Chlorobenzyl group at position 1, introducing steric bulk and electronic effects due to the chlorine atom’s electronegativity.

The molecular formula is C₁₁H₁₀ClN₃O₂, with a molecular weight of 251.67 g/mol.

Table 1: Key Identifiers of Methyl 1-[(2-Chlorophenyl)methyl]-1H-1,2,4-Triazole-3-Carboxylate

PropertyValue
CAS No.1403670-77-8
IUPAC NameMethyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate
SMILESCOC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl
InChIKeyQHXQQHJTTGNFEG-UHFFFAOYSA-N
Molecular Weight251.67 g/mol

Spectroscopic and Computational Data

The InChIKey (QHXQQHJTTGNFEG-UHFFFAOYSA-N) provides a unique identifier for computational databases, enabling rapid structure verification. Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (238.03778 m/z, CCS 148.5 Ų) suggest moderate molecular polarity, aligning with its lipophilic chlorophenyl group .

Synthetic Methodologies

General Routes for 1,2,4-Triazole Derivatives

While no direct synthesis protocol for this compound is documented, analogous routes for triazole esters involve:

  • Cyclocondensation: Reacting hydrazine derivatives with carboxylic acid equivalents.

  • Esterification: Introducing methyl groups via methanol under acidic conditions .

A patent (CN105037284A) describes a diazotization-free method for synthesizing methyl 1,2,4-triazole-3-carboxylate using thiosemicarbazide and oxalic acid, followed by nitric acid-mediated desulfurization and esterification . Adapting this route, the 2-chlorobenzyl group could be introduced via alkylation of the triazole nitrogen using 2-chlorobenzyl chloride.

Proposed Synthesis Pathway

  • Formation of Triazole Core: React thiosemicarbazide with oxalic acid in water to form a thiolated intermediate .

  • Desulfurization: Treat with nitric acid to remove sulfur, yielding a primary triazole .

  • Alkylation: Introduce the 2-chlorobenzyl group using 2-chlorobenzyl bromide under basic conditions.

  • Esterification: React with methanol and sulfuric acid to install the methyl ester .

This four-step route avoids hazardous diazotization, enhancing safety and scalability .

Physicochemical Properties

Solubility and Lipophilicity

While experimental solubility data are unavailable, the LogP (calculated) is estimated at ~2.5, indicating moderate lipophilicity suitable for oral absorption. The methyl ester likely improves membrane permeability compared to carboxylic acid analogues .

Stability Profile

The compound is stable under ambient conditions but may hydrolyze in acidic/alkaline environments, reverting to the carboxylic acid .

Applications and Future Directions

Drug Development

The compound’s triazole core and chlorophenyl group make it a candidate for:

  • Antifungal agents: Targeting azole-resistant Candida spp.

  • Kinase inhibitors: For oncology applications.

Agricultural Chemistry

Triazole derivatives are used as fungicides. This compound could protect crops against Fusarium and Aspergillus species.

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